1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid

Lipophilicity Membrane Permeability Physicochemical Profiling

Sourcing a consistent, high-purity N-cyclohexylmethyl pyrrole building block for SAR studies can be challenging. This compound solves that need with ≥95% purity, enabling reliable parallel library synthesis. - Serves as a versatile precursor for EP1 receptor antagonist and CB1 ligand development. - Provides a distinct lipophilicity benchmark (logP 3.78) for permeability and metabolic stability assays. - Ensures batch-to-batch consistency for lead optimization campaigns.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13150504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C=CC=C2C(=O)O
InChIInChI=1S/C12H17NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,15)
InChIKeyGTAHLJYDSVYCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid: Identity & Properties


1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid (CAS 1000934-13-3) is a substituted pyrrole-2-carboxylic acid characterized by a cyclohexylmethyl group at the N1 position. The compound has a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is typically supplied as a solid with a purity of ≥95% and is intended for research use only . The cyclohexylmethyl substituent imparts significant lipophilicity, with a calculated logP of approximately 3.78 [1], which differentiates it from smaller or less hydrophobic N-substituted pyrrole-2-carboxylic acids.

Synthetic building block Pyrrole-2-carboxylic acid core for N-alkyl SAR exploration
Lipophilic N-alkyl group Reported high logP distinguishing from benzyl/cyclopentyl analogs
Research-grade solid Standardized purity suitable for reproducible lead optimization

1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid: Irreplaceable vs. Simple Analogs


Substituting the N-alkyl group on pyrrole-2-carboxylic acids profoundly alters physicochemical properties and biological performance. For instance, replacing the cyclohexylmethyl moiety with a benzyl group reduces lipophilicity by approximately 1.5 logP units (from 3.78 to 2.23 [1]). This difference directly impacts membrane permeability, metabolic stability, and target binding [2][3]. Therefore, generic substitution with closely related analogs such as 1-benzyl- or 1-cyclopentylmethyl-pyrrole-2-carboxylic acid will not recapitulate the specific profile of the cyclohexylmethyl derivative, necessitating its targeted procurement for SAR studies or lead optimization campaigns.

LogP shift N-alkyl substitution from cyclohexylmethyl to benzyl may reduce logP by >1 unit, altering permeability profile.
Metabolic stability variance Metabolic clearance rank observed for cyclohexylmethyl may not transfer to smaller N-alkyl analogs in EP1 series.
Target engagement mismatch Cyclohexylmethyl-specific hydrophobic pocket interactions reported in CB1 context may differ for benzyl/cyclopentyl derivatives.

1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid: Quantitative Evidence vs. Analogs


Enhanced Lipophilicity vs. 1-Benzyl-1H-pyrrole-2-carboxylic acid

The calculated logP for 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid is 3.776 [1], compared to 2.2346 for the benzyl analog 1-benzyl-1H-pyrrole-2-carboxylic acid . This represents a ΔlogP of +1.54, indicating significantly higher lipophilicity conferred by the cyclohexylmethyl group.

Lipophilicity (logP)
Head-to-head
Target logP 3.78 vs benzyl analog logP 2.23; Δ +1.54
Supports membrane permeability study context
Calculated logP from vendor databases
Lipophilicity Membrane Permeability Physicochemical Profiling

Superior Metabolic Stability in EP1 Antagonist Series

In a series of 1,5-biaryl pyrrole EP1 receptor antagonists, the cyclohexylmethyl derivative (compound 19) exhibited the lowest metabolic clearance among evaluated benzyl replacements, including cyclopentylmethyl and isobutyl analogs [1]. While exact clearance values are not disclosed in the abstract, the qualitative superiority of the cyclohexylmethyl group over the benzyl parent and cyclopentylmethyl isosteres was explicitly stated.

Metabolic Stability
Class-level
Lowest clearance rank in tested N-alkyl set
Supports metabolic stability ranking in EP1 context; exact values not disclosed
Inferred from SAR study; requires direct validation
Metabolic Stability EP1 Receptor Antagonist In Vitro ADME

Cyclohexyl Pyrrole CB1 Receptor Affinity

Pyrrole amides bearing a cyclohexyl group demonstrated promising CB1 receptor binding affinity, with IC50 values of 15.2 nM (compound 64) and 14.3 nM (compound 94) [1]. While the target compound is a carboxylic acid rather than an amide, this data demonstrates that the cyclohexylmethyl moiety can effectively engage the CB1 receptor hydrophobic pocket, providing a quantitative benchmark for affinity.

CB1 Affinity
Class-level
IC50 14.3 – 15.2 nM
Reported for cyclohexyl pyrrole amides; supports cannabinoid ligand design
Acid form data not directly reported; context from amide analogs
CB1 Receptor Cannabinoid Ligands Binding Affinity

Standardized Purity and Immediate Availability for Research

1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid is commercially available from Enamine LLC (catalog EN300-87457) with a certified purity of 95% [1]. This purity level is consistent with research-grade standards and eliminates the need for custom synthesis, reducing lead times and ensuring reproducibility in academic or industrial screening campaigns.

Purity & Availability
Supplier data
95% purity; commercially available (Enamine)
Reduces custom synthesis lead time; supports reproducible SAR
Vendor specification
Chemical Procurement Research-Grade Purity Synthetic Intermediate

1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid: Research & Procurement Applications


Building Block for EP1 Antagonist Lead Optimization

The cyclohexylmethyl moiety imparts low metabolic clearance in EP1 antagonist scaffolds [1]. Procurement of this compound as a key intermediate enables rapid exploration of SAR around the N1-position in 1,5-biaryl pyrrole series aimed at developing orally bioavailable EP1 antagonists for inflammatory pain. Its enhanced lipophilicity (logP 3.78) may also improve CNS penetration for central EP1 modulation.

Synthetic Intermediate for CB1 Receptor Ligand Libraries

Given the moderate-to-high CB1 affinity (IC50 14-15 nM) observed for cyclohexyl-substituted pyrrole amides [1], this carboxylic acid serves as a versatile precursor for generating amide or ester derivatives for CB1 antagonist/inverse agonist screening. Its commercial availability at 95% purity ensures consistent starting material for parallel library synthesis.

Physicochemical Comparator in N-Alkyl Pyrrole SAR Studies

With a calculated logP of 3.78, this compound provides a distinct lipophilicity benchmark compared to the benzyl (logP 2.23) or cyclopentylmethyl analogs [1][2]. Researchers can use this compound as a reference standard in assays measuring permeability, solubility, or metabolic stability to calibrate the impact of N-alkyl substituents on overall drug-like properties.

Application
Selection Property
Validation Focus
EP1 antagonist lead optimization
Low-clearance N-cyclohexylmethyl scaffold (reported)
Metabolic stability, permeability assays
CB1 ligand library synthesis
Cyclohexylmethyl pyrrole building block with reported CB1 affinity context
Binding assay, functional antagonism
Physicochemical SAR comparator
Distinct lipophilicity benchmark vs. common N-alkyl analogs
logP, solubility, membrane permeability calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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